2-fluoro-3-(2-hydroxyethyl)benzoic Acid
CAS No.: 481075-49-4
Cat. No.: VC16210973
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 481075-49-4 |
|---|---|
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | 2-fluoro-3-(2-hydroxyethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H9FO3/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3,11H,4-5H2,(H,12,13) |
| Standard InChI Key | PKVHFXNIDRAJGE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)F)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Fluoro-3-(2-hydroxyethyl)benzoic acid features a benzoic acid backbone substituted with:
-
A fluorine atom at the ortho-position (C2) relative to the carboxylic acid group.
-
A 2-hydroxyethyl group (-CHCHOH) at the meta-position (C3) .
The IUPAC name is 2-fluoro-3-(2-hydroxyethyl)benzoic acid, and its SMILES representation is C1=CC(=C(C(=C1)C(=O)O)F)CCO . The InChIKey PKVHFXNIDRAJGE-UHFFFAOYSA-N confirms its unique stereochemical identity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.16 g/mol | |
| CAS Number | 481075-49-4 | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
Synthesis and Manufacturing
Proposed Synthetic Pathways
While direct synthesis methods for 2-fluoro-3-(2-hydroxyethyl)benzoic acid are scarce, analogous routes for related compounds provide insights:
Hydroxyethylation of Fluorobenzoic Acid Derivatives
A patent describing the synthesis of 2-(2-bromoethyl)benzoic acid methyl ester (CN102850221A) offers a template :
-
Step 1: 2-Formylbenzoic acid methyl ester reacts with methyl triphenylphosphine hydroiodide under strong base (e.g., n-BuLi) to form 2-vinylbenzoic acid methyl ester.
-
Step 2: Hydroboration-oxidation with borane-dimethyl sulfide complex, followed by NaOH/HO, yields 2-(2-hydroxyethyl)benzoic acid methyl ester.
-
Step 3: Bromination using triphenylphosphine and CBr produces the bromoethyl derivative .
Adapting this method, replacing the formyl precursor with a fluorinated analog (e.g., 2-fluoro-3-formylbenzoic acid) could yield the target compound.
Direct Fluorination Strategies
Physicochemical Properties
Acidity and pKa
The carboxylic acid group confers acidity, with an estimated pKa ~2.5–3.0, slightly lower than benzoic acid (pKa 4.2) due to the electron-withdrawing fluorine . The hydroxyethyl group’s electron-donating effects may partially counteract this, but experimental data are needed for confirmation.
Solubility and Partitioning
-
Aqueous Solubility: Moderate, enhanced by the hydrophilic hydroxyethyl group.
-
LogP: Predicted ~1.5–2.0, indicating balanced lipophilicity .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 1.85 (estimated) | WLOGP |
| TPSA | 57.53 Ų | PubChem |
| Hydrogen Bond Donors | 2 (COOH, -OH) | – |
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Anticancer Agents: Fluorinated benzoic acids are utilized in kinase inhibitor syntheses .
-
Immunoadjuvants: Conjugation with polymers enhances immune response modulation .
Material Science
Fluorine’s electronegativity makes it valuable in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume